ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride is a chemical compound known for its applications in various scientific fields. It is a hydrochloride salt form of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate, which is an amino acid derivative. This compound is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride typically involves the esterification of the corresponding amino acid. The process begins with the protection of the amino group, followed by esterification using ethyl alcohol in the presence of an acid catalyst. The final step involves the deprotection of the amino group and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoate: Similar in structure but with different functional groups.
Propyl propanoate: An ester with a different alkyl group.
Uniqueness
Ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride is unique due to its specific amino acid derivative structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C12H18ClNO2 |
---|---|
Molecular Weight |
243.73 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)8-11(13)10-6-4-9(2)5-7-10;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m1./s1 |
InChI Key |
QFMZCYZEPUYABQ-RFVHGSKJSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=C(C=C1)C)N.Cl |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.